Integrin αvβ3 Antagonism Potency: Class-Level SAR Defines Structural Requirements
No direct head-to-head data is available for this specific compound. However, class-level SAR from a series of β-substituted 1,2,4-oxadiazole butanoic acids demonstrates that the oxadiazole-4-oxobutanoate core is essential for potent αvβ3 antagonism, with sub-μM IC50 values observed for optimized analogs. Closely related free butanoic acid analogs showed >10-fold selectivity for αvβ3 over αIIbβ3 [1]. The target compound's ethyl ester group may serve as a prodrug or a synthetic intermediate, potentially altering cell permeability.
| Evidence Dimension | Integrin αvβ3 antagonism potency (IC50) |
|---|---|
| Target Compound Data | No direct IC50 data available; inferred to be in the range of structurally similar butanoic acid analogs (sub-μM to low μM based on core scaffold) |
| Comparator Or Baseline | Related 1,2,4-oxadiazole butanoic acids (free acid forms) reported in Boys et al. 2006; IC50 values typically <100 nM for optimized compounds |
| Quantified Difference | Not quantifiable for this specific compound; class-level potency range spans >100-fold depending on substituent (from <1 nM to >1 μM). The ethyl ester is expected to be less potent in cell-free assays but may enhance cellular permeability. |
| Conditions | αvβ3 receptor binding assays; human integrin; reference compound data from Boys et al. 2006 |
Why This Matters
This context places the compound within a well-validated class for integrin research; procurement decisions should be based on whether an ester prodrug or a free acid is required for the specific assay.
- [1] Boys, M. L., et al. (2006). Convergent, parallel synthesis of a series of beta-substituted 1,2,4-oxadiazole butanoic acids as potent and selective alpha(v)beta3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(4), 839-844. DOI: 10.1016/j.bmcl.2005.11.008 View Source
